5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid
Overview
Description
5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid is a chemical compound with the CAS Number: 1699741-92-8 . It has a molecular weight of 287.01 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H3BrF4O2/c9-5-1-3 (7 (14)15)6 (10)2-4 (5)8 (11,12)13/h1-2H, (H,14,15) . This indicates the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzoic acid core.Physical and Chemical Properties Analysis
This compound has a molecular weight of 287.01 . It is a powder at room temperature .Scientific Research Applications
Synthesis and Chemical Characterization
The synthesis and chemical characterization of fluorinated benzoic acid derivatives, including compounds related to 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid, are crucial in the development of new materials and pharmaceuticals. Aryl carboxamides, similar in structure to this compound, serve as structural units in biologically active compounds. These compounds, including mono- and difluoronaphthoic acids, demonstrate the importance of fluorinated derivatives in synthetic chemistry. For example, the synthesis of 5-, 6-, 7-, and 8-fluoro-1-naphthalenecarboxylic acids from corresponding bromo compounds through electrophilic fluorination showcases the methodological advancements in creating fluorinated benzoic acid derivatives (Tagat et al., 2002).
Material Science and Organic Synthesis
In material science and organic synthesis, the structural modification of benzoic acid derivatives, including fluorination, plays a significant role in altering the physical and chemical properties of the compounds. The study on crystallographic structures using X-ray powder diffraction and electronic structure calculations of several benzoic acid derivatives highlights the impact of halogen substitutions on the molecular properties. This research provides insights into the intermolecular interactions and potential applications of these compounds in designing new materials with specific electronic and structural characteristics (Pramanik et al., 2019).
Pharmaceutical and Medicinal Chemistry
In pharmaceutical and medicinal chemistry, the introduction of fluorine and trifluoromethyl groups into benzoic acid derivatives, akin to this compound, significantly affects the bioactivity and pharmacokinetic properties of potential drug candidates. The synthesis and characterization of hyperbranched poly(arylene ether)s from a new activated trifluoro B3 monomer adopting an A2 + B3 approach demonstrate the application of such compounds in creating polymers with high thermal stability and unique properties for potential use in drug delivery systems and biocompatible materials (Banerjee et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5-Bromo-2-fluoro-4-(trifluoromethyl)benzoic acid is G protein-coupled receptors . These receptors play a crucial role in transmitting signals from outside the cell to the inside, triggering a cascade of cellular responses.
Mode of Action
The trifluoromethyl and fluoride group introduced by this compound improve the agonistic activity of G protein-coupled receptors . The increased potency results from the halogen bonding interaction of the fluorinated groups and proteins .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific G protein-coupled receptor it targets. For instance, if the receptor is involved in cell growth, the compound’s action could potentially influence cell proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target. For instance, certain conditions may favor the formation of the halogen bond between the compound and its target .
Properties
IUPAC Name |
5-bromo-2-fluoro-4-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O2/c9-5-1-3(7(14)15)6(10)2-4(5)8(11,12)13/h1-2H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRBSHQZFMLXRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C(F)(F)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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